5-Fluoro-2-(trifluoromethoxy)benzamide

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-fluoro-2-(trifluoromethoxy)benzamide. This designation follows standard chemical naming conventions where the benzamide core structure serves as the parent compound, with substituents identified by their position and chemical nature. The compound is registered under Chemical Abstracts Service number 1092460-85-9, providing a unique identifier for database searches and regulatory purposes.

The molecular formula is established as C₈H₅F₄NO₂, with a molecular weight of 223.13 grams per mole. The International Chemical Identifier string is documented as 1S/C8H5F4NO2/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14), while the corresponding International Chemical Identifier Key is AGJYLMHSKTYRDN-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is recorded as O=C(N)C1=CC(F)=CC=C1OC(F)(F)F.

Additional chemical database identifiers include the Merck Index File Compound Code MFCD11519335. These standardized identifiers ensure consistent reference across different chemical databases and regulatory systems, facilitating accurate communication within the scientific community.

Molecular Geometry and Crystallographic Data

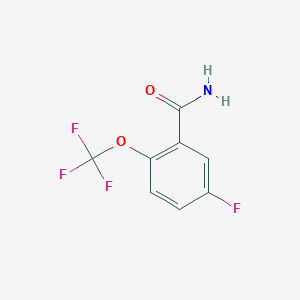

The molecular structure of this compound features a benzene ring substituted with a fluorine atom at position 5 and a trifluoromethoxy group at position 2, with an amide functional group attached to the aromatic system. The structural arrangement contributes significantly to the compound's unique reactivity and physicochemical properties.

Computational analysis reveals specific geometric parameters that define the three-dimensional structure. The compound contains 15 heavy atoms distributed throughout its molecular framework. The number of rotatable chemical bonds is established as 3, indicating moderate conformational flexibility within the molecule. The molecular structure is characterized by a single aromatic ring system, as confirmed by ring count analysis.

| Structural Parameter | Value | Source |

|---|---|---|

| Heavy Atom Count | 15 | |

| Rotatable Bond Count | 3 | |

| Number of Rings | 1 | |

| Carbon Bond Saturation (Fsp³) | 0.125 | |

| Topological Polar Surface Area | 52.3 Ų | |

| Polar Surface Area | 52 Å |

The hydrogen bonding characteristics of the molecule show one hydrogen bond donor and three hydrogen bond acceptors according to one analysis, while another source reports two hydrogen bond acceptors and one hydrogen bond donor. This variation may reflect different computational methodologies or criteria for hydrogen bonding assessment.

The exact molecular weight is determined to be 223.02564105 daltons, providing high precision for mass spectrometric identification. The complexity index, a measure of structural intricacy, is calculated as 243, indicating a moderately complex molecular architecture.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic characterization provides essential analytical information for compound identification and purity assessment. The spectroscopic properties of this compound are influenced by the presence of multiple fluorine atoms and the amide functional group, which create distinctive spectral signatures.

Nuclear magnetic resonance spectroscopy serves as a primary analytical tool for structural confirmation. The compound's fluorine substituents are expected to produce characteristic chemical shifts and coupling patterns in both proton and fluorine nuclear magnetic resonance spectra. The trifluoromethoxy group typically exhibits distinctive spectral features due to the strong electron-withdrawing effects of the fluorine atoms.

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies. The amide carbonyl group typically produces a strong absorption band, while the carbon-fluorine bonds contribute additional characteristic peaks. The aromatic carbon-hydrogen stretching and bending vibrations add further complexity to the infrared spectrum.

Mass spectrometry offers precise molecular weight determination and fragmentation pattern analysis. The high electronegativity of fluorine atoms influences the ionization behavior and fragmentation pathways of the compound. The molecular ion peak at mass-to-charge ratio 223 serves as a primary identification marker, with characteristic fragmentation patterns arising from the loss of fluorine-containing groups.

The spectroscopic data compilation enables comprehensive analytical characterization, supporting both qualitative identification and quantitative analysis of the compound in various matrices. These analytical methods are particularly valuable for synthetic chemistry applications and quality control procedures.

Electronic Structure Analysis via Computational Chemistry

Computational chemistry analysis provides detailed insights into the electronic structure and molecular properties of this compound. The octanol-water partition coefficient (LogP) is calculated as 2.1 according to one computational model and 2.4 according to another analysis, indicating moderate lipophilicity that influences the compound's solubility and membrane permeation characteristics.

The electronic distribution within the molecule is significantly influenced by the electron-withdrawing effects of the fluorine substituents. The trifluoromethoxy group exerts a strong inductive effect, modifying the electron density distribution across the aromatic ring system. This electronic perturbation affects the compound's chemical reactivity patterns and potential intermolecular interactions.

The topological polar surface area calculations provide consistent results across different computational approaches, with values of 52.3 Ų and 52 Å. This parameter is crucial for predicting biological membrane permeability and drug-like properties of the compound.

The carbon bond saturation parameter (Fsp³) is calculated as 0.125, reflecting the predominantly aromatic character of the molecular framework with limited saturated carbon content. This low saturation value is consistent with the benzamide core structure and contributes to the compound's chemical stability and spectroscopic properties.

Properties

IUPAC Name |

5-fluoro-2-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJYLMHSKTYRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201285104 | |

| Record name | 5-Fluoro-2-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-85-9 | |

| Record name | 5-Fluoro-2-(trifluoromethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy source reacts with a fluorinated benzamide under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs advanced trifluoromethoxylation reagents to ensure high yield and purity. The process may involve transition-metal catalyzed cross-coupling reactions, which are efficient and scalable for large-scale production .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of 5-Fluoro-2-(trifluoromethoxy)benzamide as an antiviral agent. Research indicates that compounds with similar structures exhibit antiviral properties against various viruses, including SARS-CoV-2. The compound's structural modifications can enhance its efficacy and reduce cytotoxicity. For instance, analogs of niclosamide, which share a similar framework, were evaluated for their antiviral activity, demonstrating that fluorinated derivatives can significantly inhibit viral replication while maintaining lower toxicity levels .

Structure-Activity Relationships (SAR)

The compound's structure allows for modifications that can optimize its pharmacokinetic properties. Studies have shown that substituting different groups on the benzamide moiety can lead to improved bioavailability and reduced side effects, making it a candidate for further development in antiviral therapies .

Agrochemicals

This compound and its derivatives are also explored within the agrochemical sector. The trifluoromethoxy group is known to enhance the biological activity of herbicides and pesticides. Research has indicated that fluorinated compounds can improve the efficacy of agrochemicals by increasing their stability and bioactivity in various environmental conditions .

Organic Synthesis

Synthetic Methodologies

The synthesis of this compound has been documented through several methodologies that emphasize efficiency and environmental safety. For example, one synthetic route involves using readily available starting materials and mild reaction conditions, yielding high purity and good overall yields (≥67%) without employing hazardous reagents . This method showcases the potential for industrial applications where environmental impact is a concern.

Reactivity and Functionalization

The compound serves as a versatile intermediate in organic synthesis, allowing for further functionalization to produce a variety of derivatives with tailored properties. Its ability to undergo nucleophilic substitution reactions makes it valuable in the development of more complex molecules used in pharmaceuticals and materials science .

-

Antiviral Compound Development

A study on niclosamide analogs demonstrated that replacing certain functional groups with fluorinated variants led to compounds with enhanced antiviral activity against SARS-CoV-2. The analogs exhibited lower cytotoxicity while maintaining effective viral inhibition rates . -

Agrochemical Efficacy

Research on fluorinated agrochemicals indicated that compounds like this compound could enhance herbicidal activity through increased metabolic stability in plants, leading to prolonged effectiveness against target weeds . -

Synthetic Efficiency

A synthetic route developed for producing this compound highlighted the use of non-toxic reagents and simple operational procedures, achieving high yields suitable for industrial-scale production .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The fluorine atoms contribute to the compound’s binding affinity to target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

Key Observations :

- Trifluoromethoxy vs. Triazole Groups : VU6010608, which replaces the 2-trifluoromethoxy group with a triazole, exhibits robust central nervous system (CNS) activity due to improved blood-brain barrier penetration . This highlights the trade-off between trifluoromethoxy’s metabolic stability and heterocyclic groups’ target engagement.

- Fluorine Positioning: The 5-fluoro substitution in 5-Fluoro-2-(trifluoromethoxy)benzamide is shared with Compound 8, where it likely contributes to electronic modulation of the benzamide core. However, Compound 8’s additional 4-amino and 2-isopropoxy groups enhance solubility and target affinity in immunomodulatory contexts .

- Functional Group Diversity : Nitazoxanide’s nitrothiazole substituent confers antiparasitic activity, whereas trifluoromethoxy/fluoro groups in the target compound may favor different target profiles (e.g., neurological or metabolic pathways) .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties

| Property | This compound | VU6010608 | Nitazoxanide |

|---|---|---|---|

| LogP (Predicted) | ~2.8 (high lipophilicity) | ~2.5 | ~1.9 |

| Solubility | Low (trifluoromethoxy reduces polarity) | Moderate | Moderate |

| Metabolic Stability | High (CF₃O resists oxidation) | Moderate | Low (nitro group prone to reduction) |

Analysis :

Target Selectivity and Electronic Effects

- Trifluoromethoxy vs. Trifluoromethyl : In the patent-derived compound 5-Fluoro-N-(4-fluoro-2,6-dimethylphenyl)-...benzamide (), a trifluoromethyl group at the 3-position enhances steric bulk and electron-withdrawing effects compared to the target compound’s trifluoromethoxy. This may alter binding pocket interactions in kinase or GPCR targets .

- Fluorine’s Role : The 5-fluoro substituent in the target compound likely reduces basicity of adjacent amines (if present) and stabilizes aromatic rings via inductive effects, as seen in other fluorinated pharmaceuticals .

Biological Activity

5-Fluoro-2-(trifluoromethoxy)benzamide is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : C9H7F4N

- IUPAC Name : this compound

- Molecular Weight : 233.15 g/mol

The presence of fluorine and trifluoromethoxy groups enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological efficacy.

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its fluorinated structure may enhance binding affinity and specificity towards these targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that this compound exhibited significant inhibition of proliferation in non-small cell lung cancer (NSCLC) models, suggesting its potential as an anticancer therapeutic agent.

- Mechanism : The compound's mechanism involves the modulation of key signaling pathways associated with cell growth and survival, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Activity Against Multidrug-Resistant Bacteria : The compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies indicated a minimum inhibitory concentration (MIC) range from 0.031 to 0.062 µg/mL, outperforming traditional antibiotics like vancomycin .

- Selectivity Index : Compounds with MIC values below 1 µg/mL displayed a selectivity index greater than 10 against Vero cells, indicating low cytotoxicity and high antibacterial efficacy .

Comparative Biological Activity Data

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 0.031 - 0.062 | Antimicrobial (MRSA) |

| Related Fluorinated Compounds | Varies | Anticancer |

Case Study 1: Anticancer Efficacy

A study evaluated various fluorinated compounds, including this compound, on NSCLC cell lines. Results showed significant inhibition of cell proliferation, indicating its potential application in cancer therapy.

Case Study 2: Antimicrobial Resistance

Research focused on the antimicrobial properties against MRSA highlighted that specific structural modifications to the benzamide framework enhanced antibacterial efficacy. This study suggested that derivatives of this compound could serve as effective alternatives to existing antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-2-(trifluoromethoxy)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between 5-fluoro-2-(trifluoromethoxy)benzoic acid and ammonia or amines. Key steps include:

- Activation of the carboxylic acid : Use carbodiimides (e.g., DCC) or thionyl chloride to generate the reactive acyl chloride intermediate .

- Amidation : React with ammonia under controlled pH (e.g., aqueous NH₃ in THF at 0–5°C) to minimize hydrolysis .

- Optimization : Adjust temperature (e.g., 0°C to room temperature), solvent polarity (THF vs. DMF), and stoichiometric ratios (1.2:1 amine:acid) to improve yields.

- Table : Example reaction conditions and yields:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCC | THF | 0→25 | 72 |

| SOCl₂ | DCM | Reflux | 65 |

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm to assess purity (>98%) .

- NMR : ¹⁹F NMR to confirm trifluoromethoxy (-OCF₃) and fluoro substituents (δ −58 to −62 ppm for CF₃; δ −110 to −115 ppm for aromatic F) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 252.05) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer :

- Storage : Protect from moisture and light; store at −20°C in amber vials with desiccants (e.g., silica gel) .

- Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions; monitor via periodic HPLC analysis .

- Table : Stability under different conditions:

| Condition | Degradation (%) | Time (weeks) |

|---|---|---|

| 25°C, dry | <5 | 4 |

| 40°C, 75% RH | 20 | 2 |

Advanced Research Questions

Q. How can contradictory analytical data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Methodological Answer :

- Dynamic NMR : Detect conformational flexibility (e.g., rotational barriers of the trifluoromethoxy group) causing signal splitting .

- X-ray Diffraction : Resolve crystal packing effects or polymorphism by comparing experimental vs. computed (DFT) bond lengths/angles .

- Case Study : A 2020 study found discrepancies due to solvent-induced polymorphism; recrystallization from ethanol/hexane resolved ambiguities .

Q. What strategies are effective for studying the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Target Identification : Use computational docking (AutoDock Vina) with kinase or protease structures to predict binding modes .

- Enzyme Assays :

- Kinetic Studies : Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots) to determine inhibition type (competitive vs. non-competitive) .

- Fluorescence Quenching : Monitor tryptophan residues in target enzymes upon ligand binding (λₑₓ = 280 nm, λₑₘ = 340 nm) .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

- Methodological Answer :

- Dosing : Administer orally (10 mg/kg) or intravenously (2 mg/kg) in rodent models; collect plasma samples at 0, 1, 3, 6, 12, 24 h post-dose .

- Analytical Workflow :

- Sample Prep : Protein precipitation with acetonitrile, followed by LC-MS/MS quantification (LOQ = 1 ng/mL) .

- PK Parameters : Calculate AUC, Cₘₐₓ, t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.